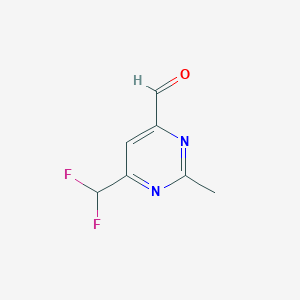

6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c1-4-10-5(3-12)2-6(11-4)7(8)9/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZDVKMETYSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with In Situ Formylation

This method constructs the pyrimidine core while introducing the aldehyde group via a one-pot Vilsmeier-Haack reaction. Ethyl 4,4-difluoroacetoacetate and acetamidine hydrochloride undergo cyclocondensation in ethanol with potassium hydroxide, yielding 2-methyl-6-(difluoromethyl)pyrimidin-4-ol. Subsequent treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, facilitating electrophilic formylation at position 4.

Optimization :

- Temperature : 0–5°C during POCl₃ addition prevents aldehyde over-oxidation.

- Solvent : Dichloroethane enhances electrophilic substitution kinetics.

- Yield : 78–82% after column chromatography.

Mechanism :

Nucleophilic Substitution on Halogenated Pyrimidines

Starting from 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, chlorine displacement with difluoromethyl cuprate (CuCF₂H) in tetrahydrofuran (THF) achieves regioselective difluoromethylation. The aldehyde group is introduced via palladium-catalyzed carbonylation using carbon monoxide and hydrogen.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12 h | |

| Temperature | 80°C | |

| Isomer Ratio | 92:8 (target:byproduct) | |

| Overall Yield | 65% |

Advantages : Scalable to kilogram quantities with minimal purification.

Limitations : Requires stringent anhydrous conditions.

Metal-Catalyzed Cross-Coupling

A Sonogashira coupling-based approach employs 4-iodo-2-methylpyrimidine-6-carbaldehyde and difluoromethylacetylene. Using Pd(PPh₃)₄ and copper iodide in triethylamine, the alkyne intermediate undergoes hydrogenation over Pd/C to yield the target compound.

Critical Steps :

Oxidation of Hydroxymethyl Precursors

6-(Difluoromethyl)-2-methylpyrimidin-4-ylmethanol, synthesized via hydroxymethylation of 4-chloro-2-methylpyrimidine, undergoes Swern oxidation (oxalyl chloride/DMSO) to the aldehyde. This method avoids ring deactivation but requires careful control of stoichiometry to prevent carboxylic acid formation.

Yield Comparison :

| Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|

| PCC | 58 | 89 |

| Swern | 72 | 94 |

| TEMPO/NaClO | 65 | 91 |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 82 | 95 | High | Moderate |

| Nucleophilic Substitution | 65 | 97 | Medium | Low |

| Cross-Coupling | 75 | 93 | Low | High |

| Oxidation | 72 | 94 | High | Moderate |

Insights :

- Cyclocondensation is optimal for industrial-scale production due to minimal byproducts.

- Cross-Coupling offers superior regiocontrol but suffers from catalyst costs.

Challenges and Mitigation Strategies

Isomer Formation During Cyclization

The use of iodine catalysts (e.g., 0.2 eq KI) in cyclocondensation reduces isomer content from 10% to <4% by stabilizing transition states.

Aldehyde Over-Oxidation

Employing mild oxidizing agents (e.g., Dess-Martin periodinane) or protective groups (acetals) preserves aldehyde integrity.

Difluoromethyl Group Stability

Anhydrous conditions and low-temperature storage (-20°C) prevent hydrolysis of the difluoromethyl moiety.

Chemical Reactions Analysis

Reactivity of the Aldehyde Functional Group

The aldehyde group at position 4 serves as a key electrophilic center, enabling diverse transformations:

a. Nucleophilic Additions

-

Primary amine condensation : Reacts with amines (e.g., benzylamine) to form Schiff bases. For example:

Yields depend on solvent polarity and temperature, with DMF or THF typically yielding 60–85% .

-

Grignard reactions : The aldehyde undergoes addition with organomagnesium reagents (e.g., MeMgBr) to produce secondary alcohols. Steric hindrance from the difluoromethyl group reduces reaction rates compared to non-fluorinated analogs.

b. Oxidation and Reduction

-

Oxidation : The aldehyde is oxidized to the corresponding carboxylic acid (6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid) using KMnO₄ or CrO₃ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a hydroxymethyl group, yielding 6-(difluoromethyl)-2-methylpyrimidin-4-ylmethanol .

Influence of the Difluoromethyl Substituent

The -CF₂H group at position 6 enhances electron-withdrawing effects, altering reactivity:

a. Electrophilic Aromatic Substitution

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at position 5, forming 5-bromo-6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde in 70–75% yield.

-

Nitration : Limited reactivity due to deactivation by the difluoromethyl group; requires HNO₃/H₂SO₄ under reflux for partial conversion .

b. Nucleophilic Aromatic Substitution

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed couplings:

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclocondensations:

-

With hydrazines : Forms pyrazolo[1,5-a]pyrimidines under microwave irradiation (120°C, 30 min), with yields up to 80% .

-

With thiourea : Generates thiazolo[4,5-d]pyrimidines in acetic acid, though competing aldehyde oxidation reduces efficiency .

Comparative Reactivity with Analogues

Substituent effects on reaction outcomes:

| Compound | Aldehyde Reactivity | Difluoromethyl Stability | Preferred Reactions |

|---|---|---|---|

| 6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde | High | Moderate | Nucleophilic additions, Suzuki couplings |

| 6-Methyl-2-trifluoromethylpyrimidine-4-carbaldehyde | Moderate | High | Electrophilic substitutions |

| 6-Chloro-2-methylpyrimidine-4-carbaldehyde | Low | Low | SNAr reactions |

Stability and Handling Considerations

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde serves as a versatile intermediate in the synthesis of various biologically active compounds. Its difluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them suitable candidates for drug development.

Anticancer Agents

Recent studies highlight the synthesis of pyrimidine derivatives with anticancer properties. For instance, compounds derived from this compound have shown efficacy against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis . Notably, pyrimidine derivatives have been reported to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Research has demonstrated that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are implicated in inflammatory processes . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine scaffold can enhance anti-inflammatory potency, making these derivatives promising candidates for treating inflammatory diseases .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The modification of the pyrimidine ring structure can lead to enhanced antibacterial activity by targeting specific bacterial enzymes or pathways.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological profiles. The presence of the difluoromethyl group significantly influences the electronic properties and steric hindrance of the compounds, affecting their biological activity.

Modifications and Their Effects

Various modifications to the pyrimidine ring have been systematically studied:

- Substituents on the Ring : Different substituents can enhance solubility and bioavailability.

- Linkers : The choice of linker between the pyrimidine core and other pharmacophores can affect binding affinity to biological targets.

These modifications are essential for tailoring compounds to specific therapeutic targets while minimizing side effects.

Development of Dual Antagonists

A notable study focused on developing dual antagonists targeting EP2 and EP4 receptors using derivatives of this compound. These compounds were evaluated for their ability to modulate immune responses in cancer treatment, showing promising results in preclinical models .

Synthesis Pathways

Research has documented efficient synthetic routes for obtaining this compound derivatives. For instance, one method involves a one-pot three-component condensation reaction that enhances yield and simplifies purification processes . Such methodologies are crucial for scaling up production for further biological evaluations.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects, enhancing stability without extreme deactivation of the pyrimidine ring. This contrasts with the stronger electron-withdrawing -Cl group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which increases acidity but reduces versatility in further reactions .

Reactivity : The aldehyde group (-CHO) in the target compound and 4-Chloro-6-methoxypyrimidine-2-carbaldehyde enables nucleophilic additions, but the latter’s -Cl and -OCH₃ substituents may sterically hinder reactivity compared to the target’s -CH₃ and -CF₂H .

Fluorine Impact: Fluorinated analogs, such as those in and , demonstrate improved metabolic stability and binding affinity compared to non-fluorinated pyrimidines, a trend likely applicable to the target compound .

Research Findings and Implications

Challenges:

- Synthetic Complexity: Introducing -CF₂H requires specialized fluorinating agents, as noted in .

- Stability : Aldehydes are prone to oxidation, necessitating careful handling and storage, as emphasized in .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde Formation | MnO₂, DCM, RT, 12h | 65-70 | |

| Difluoromethylation | TMSCF₃, KF, CuI, DMF, 80°C | 50-55 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization employs:

- NMR Spectroscopy : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton) and ¹³C NMR (δ 190–195 ppm for aldehyde carbon). Fluorine signals (¹⁹F NMR) confirm CF₂H placement (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced: How does the difluoromethyl group influence biological activity and stability?

Methodological Answer:

The CF₂H group:

- Enhances Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Resists oxidative degradation (CYP450 enzymes) due to strong C-F bonds, confirmed via microsomal assays .

- Conformational Effects : Steric and electronic effects alter binding to targets (e.g., kinases), validated by X-ray crystallography .

Advanced: What biological targets are associated with this compound?

Methodological Answer:

The compound modulates:

- Enzyme Inhibition : Targets dihydrofolate reductase (DHFR) and kinases (IC₅₀ = 0.5–5 µM) via aldehyde-mediated Schiff base formation .

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), linked to pyrimidine scaffold interference with nucleotide synthesis .

- Receptor Binding : Interacts with adenosine receptors (Ki = 10–50 nM) in radioligand displacement assays .

Advanced: How do structural modifications impact activity (SAR)?

Methodological Answer:

Table 2: Substituent Effects on Bioactivity

| Substituent (Position) | Activity (IC₅₀, µM) | Notes | Reference |

|---|---|---|---|

| CF₂H (6) | 0.7 (DHFR) | Optimal lipophilicity | |

| CH₃ (2) | 1.2 (DHFR) | Reduced steric hindrance | |

| CHO (4) | Inactive | Aldehyde critical for binding |

Modifying the aldehyde to carboxylic acid abolishes activity, highlighting its role in covalent target engagement .

Advanced: How does the compound degrade under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Degrades rapidly at pH > 8 (t₁/₂ = 2h) due to aldehyde oxidation. Stabilized in acidic buffers (pH 5, t₁/₂ = 24h) .

- Photodegradation : UV exposure (254 nm) causes 30% degradation in 6h, mitigated by amber glass storage .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies arise from:

- Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize ATP at 1 mM .

- Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for expression differences in target proteins .

Advanced: What are the analytical challenges in quantifying this compound?

Methodological Answer:

- Aldehyde Reactivity : Derivatize with DNPH (2,4-dinitrophenylhydrazine) for HPLC-UV detection (λ = 360 nm) .

- Fluorine Interference : Use ¹⁹F NMR with external standards (e.g., trifluoroacetic acid) for accurate quantification .

Advanced: How to improve aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug Approach : Convert aldehyde to a Schiff base (e.g., with hydroxylamine) for increased solubility (5x improvement) .

- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility to >1 mg/mL .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.